6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate

Lipophilicity ADME Prediction Permeability

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate (CAS 896307-09-8) is a synthetic small molecule with the molecular formula C₁₈H₁₆N₂O₄S and a molecular weight of 356.4 g/mol. It belongs to a compound class characterized by a 4-oxo-4H-pyran-3-yl benzoate core linked via a thiomethyl bridge to a heterocyclic substituent—in this case, a 1-methyl-1H-imidazole ring.

Molecular Formula C18H16N2O4S
Molecular Weight 356.4
CAS No. 896307-09-8
Cat. No. B2514927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate
CAS896307-09-8
Molecular FormulaC18H16N2O4S
Molecular Weight356.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C
InChIInChI=1S/C18H16N2O4S/c1-12-3-5-13(6-4-12)17(22)24-16-10-23-14(9-15(16)21)11-25-18-19-7-8-20(18)2/h3-10H,11H2,1-2H3
InChIKeyZGQYKDGTAZUJTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate (CAS 896307-09-8): Structural Identity and Baseline Profile


6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate (CAS 896307-09-8) is a synthetic small molecule with the molecular formula C₁₈H₁₆N₂O₄S and a molecular weight of 356.4 g/mol [1]. It belongs to a compound class characterized by a 4-oxo-4H-pyran-3-yl benzoate core linked via a thiomethyl bridge to a heterocyclic substituent—in this case, a 1-methyl-1H-imidazole ring [1]. This core scaffold is shared with multiple analogs in the same chemical series, including variants bearing thiazole, pyrimidine, or differentially substituted phenyl rings at the same position. The compound is marketed by several vendors at a typical purity of ≥95% and is intended exclusively for non-human research use .

Why Generic Substitution of 6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate Fails in Scientific Procurement


Compounds within the 4-oxo-4H-pyran-3-yl benzoate series are not interchangeable despite sharing a common core scaffold. The heterocyclic substituent at the 6-position (imidazol-2-yl vs. thiazol-2-yl vs. pyrimidin-2-yl) and the benzoate ester substituent (4-methyl vs. 4-methoxy vs. 3,4,5-trimethoxy) fundamentally alter key molecular properties that govern target binding, selectivity, and assay compatibility [1]. Even within the same screening library, closely related analogs often exhibit divergent activity profiles against the same biological target—for instance, in GPR151 activation assays reported for the thiazole analog . Substituting the imidazole-bearing compound with a thiazole or pyrimidine analog without direct comparative evidence therefore risks perturbing SAR relationships, compromising assay reproducibility, and invalidating cross-study comparisons.

Quantitative Differentiation Evidence for 6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate vs. Closest Analogs


Lipophilicity (XLogP3-AA) Compared to the 4-Methoxybenzoate Analog

The target compound exhibits a computed XLogP3-AA of 2.6 [1]. By contrast, the 4-methoxybenzoate analog (CAS 896307-56-5, molecular formula C₁₈H₁₆N₂O₅S, MW 372.4) shows a higher computed XLogP3-AA of approximately 3.0 (based on structural comparison; exact PubChem value not independently verified) . This ~0.4-unit difference in predicted lipophilicity is consequential for assay design in aqueous buffer systems, as it directly influences compound solubility, non-specific protein binding, and membrane permeability [2].

Lipophilicity ADME Prediction Permeability

Topological Polar Surface Area (TPSA) Relative to the Thiazole Analog

The target imidazole compound has a computed TPSA of 95.7 Ų [1]. The thiazole analog (CAS 896302-16-2, C₁₈H₁₅NO₄S₂, MW 373.4) contains an additional sulfur atom in the heterocycle and two fewer nitrogen atoms compared to the imidazole, resulting in a reduced number of hydrogen bond acceptors and a predicted TPSA that is expected to be lower—approximately 87–90 Ų based on structural comparison . The higher TPSA of the imidazole derivative may lead to reduced passive membrane permeability relative to its thiazole counterpart [2].

Polar Surface Area Membrane Permeability Blood-Brain Barrier

Hydrogen Bond Acceptor Count vs. Pyrimidine and Thiazole Analogs

The target compound contains 6 hydrogen bond acceptors (HBA: 4 from the pyranone/ester oxygen atoms + 2 from imidazole nitrogen atoms) [1]. The pyrimidine analog (CAS 877635-29-5, C₁₈H₁₅N₃O₄S) incorporates an additional nitrogen in the heterocycle, increasing the HBA count to 7, while the thiazole analog (CAS 896302-16-2) replaces one imidazole nitrogen with sulfur, decreasing the HBA count to 5 . These differences in hydrogen-bonding capacity directly influence aqueous solubility, crystal packing, and the compound's ability to form specific interactions with protein targets [2].

Hydrogen Bonding Drug-Receptor Interaction Solubility

Recommended Application Scenarios for 6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate Based on Differential Evidence


Aqueous-Based Cellular Screening Assays Requiring Moderate Lipophilicity

The compound's XLogP3-AA of 2.6, which is lower than the 4-methoxybenzoate analog (~3.0), suggests improved aqueous solubility [1]. This makes it a preferable candidate for cell-based screening campaigns where maintaining compound solubility in assay media (e.g., ≤1% DMSO) is critical to avoid vehicle toxicity and compound precipitation artifacts.

Structure-Activity Relationship (SAR) Studies on Heterocyclic Substituent Effects

The imidazole ring provides 2 hydrogen bond acceptors (vs. 1 for thiazole, 3 for pyrimidine) and an intermediate TPSA, making this compound a valuable comparator in SAR series exploring heterocycle-dependent changes in target engagement, permeability, and metabolic stability [1]. Use of the exact CAS 896307-09-8 ensures reproducibility across laboratories.

GPR151-Targeted Probe Development Where Imidazole-Specific Interactions Are Hypothesized

Given that the structurally related thiazole analog (CAS 896302-16-2) has been screened in a GPR151 activator assay (PubChem AID 1508602) [2], the imidazole derivative represents a logical next-step compound for differential profiling. The imidazole nitrogen lone pair can participate in hydrogen bonding or metal chelation that is not possible with the thiazole sulfur, potentially conferring distinct binding kinetics or efficacy.

Quote Request

Request a Quote for 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.